molecular formula C6H9ClN2O2S B8342898 3-Amino-benzenesulfonamide hydrochloride

3-Amino-benzenesulfonamide hydrochloride

Cat. No. B8342898
M. Wt: 208.67 g/mol
InChI Key: AZMNQFKODAIQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253197B2

Procedure details

A solution of 10 g (48 mmol) 3-Amino-benzenesulfonamide hydrochloride in 100 ml THF and 8.2 ml (48 mmol) N,N-Diisopropylethylamine was treated with 6.45 ml (48 mmol) benzoyl isothiocyanate and allowed to stir at room temperature. After evaporation to dryness the residue was suspended in diethyl ether. The precipitate was filtered off, dried and suspended in 130 ml methanol and 100 ml THF. K2CO3 (130 mmol) in 45 ml water was added and the mixture was stirred for 60 h at room temperature. The mixture was evaporated to drynes and the residue was treated with water and extracted with ethyl acetate. The combined organic layers were dried with MgSO4 filtered and evaporated to dryness. After suspending the residue in diethyl ether, filtration and drying 8.4 g (76%) of the title compound was obtained as white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
6.45 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mmol
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:4]=[C:5]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1.C(N(CC)C(C)C)(C)C.C([N:30]=[C:31]=[S:32])(=O)C1C=CC=CC=1.C([O-])([O-])=O.[K+].[K+]>C1COCC1.O>[NH:2]([C:3]1[CH:4]=[C:5]([S:9]([NH2:12])(=[O:10])=[O:11])[CH:6]=[CH:7][CH:8]=1)[C:31]([NH2:30])=[S:32] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.NC=1C=C(C=CC1)S(=O)(=O)N
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
6.45 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N=C=S
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
130 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation to dryness the residue
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried
STIRRING
Type
STIRRING
Details
the mixture was stirred for 60 h at room temperature
Duration
60 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to drynes
ADDITION
Type
ADDITION
Details
the residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying 8.4 g (76%) of the title compound
CUSTOM
Type
CUSTOM
Details
was obtained as white solid

Outcomes

Product
Name
Type
Smiles
N(C(=S)N)C=1C=C(C=CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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